Hdac-IN-69

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

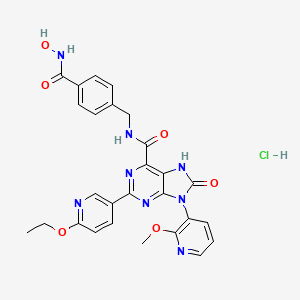

C27H25ClN8O6 |

|---|---|

Peso molecular |

593.0 g/mol |

Nombre IUPAC |

2-(6-ethoxy-3-pyridinyl)-N-[[4-(hydroxycarbamoyl)phenyl]methyl]-9-(2-methoxy-3-pyridinyl)-8-oxo-7H-purine-6-carboxamide;hydrochloride |

InChI |

InChI=1S/C27H24N8O6.ClH/c1-3-41-19-11-10-17(14-29-19)22-31-21(25(37)30-13-15-6-8-16(9-7-15)24(36)34-39)20-23(33-22)35(27(38)32-20)18-5-4-12-28-26(18)40-2;/h4-12,14,39H,3,13H2,1-2H3,(H,30,37)(H,32,38)(H,34,36);1H |

Clave InChI |

IPEDXOWEGHWEMD-UHFFFAOYSA-N |

SMILES canónico |

CCOC1=NC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=C(N=CC=C4)OC)C(=O)NCC5=CC=C(C=C5)C(=O)NO.Cl |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Vorinostat (SAHA): A Pan-HDAC Inhibitor

Disclaimer: Information regarding a specific histone deacetylase (HDAC) inhibitor termed "Hdac-IN-69" is not available in the public domain. It is presumed that this may be an internal, developmental, or otherwise non-publicly disclosed designation. This guide will therefore focus on a well-characterized, FDA-approved HDAC inhibitor, Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA) , as a representative example to fulfill the core requirements of your request for an in-depth technical resource.

Executive Summary

Vorinostat, marketed under the name Zolinza®, is a potent pan-histone deacetylase (HDAC) inhibitor. It was the first HDAC inhibitor to receive approval from the U.S. Food and Drug Administration (FDA) for the treatment of cutaneous T-cell lymphoma (CTCL).[1][2] Its discovery marked a significant milestone in the application of epigenetic modulation for cancer therapy. Vorinostat functions by binding to the zinc-containing active site of class I, II, and IV HDACs, leading to the accumulation of acetylated histones and other proteins.[3][4] This alteration in protein acetylation status results in changes in gene expression, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells. This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to Vorinostat.

Discovery and Development

The journey to the discovery of Vorinostat began with research into the differentiation-inducing properties of dimethylsulfoxide (DMSO) on murine erythroleukemia cells.[1][5] This line of inquiry led researchers at Columbia University and Memorial Sloan-Kettering Cancer Center to develop more potent analogues of DMSO.[3] Through an optimization process, suberoylanilide hydroxamic acid (SAHA), now known as Vorinostat, was identified as a potent inhibitor of HDAC activity.[1][3][5] Extensive preclinical studies demonstrated its ability to cause growth arrest and apoptosis in a wide range of cancer cells both in vitro and in vivo, with minimal toxicity to normal cells.[1][5] These promising results led to clinical trials and its eventual FDA approval for the treatment of CTCL.[1][5]

Synthesis of Vorinostat (SAHA)

Several synthetic routes for Vorinostat have been reported. A common approach involves the reaction of suberic acid with aniline to form the corresponding anilide, followed by conversion of the remaining carboxylic acid to a hydroxamic acid.

A representative two-step chemoenzymatic synthesis is described below:[6]

Step 1: Synthesis of Suberanoyl Anilide

Suberic anhydride is reacted with a slight excess of aniline in an organic solvent such as t-amyl alcohol at room temperature. The reaction mixture is stirred until completion, and the resulting suberanoyl anilide is isolated.

Step 2: Synthesis of Vorinostat (Suberoylanilide Hydroxamic Acid)

The suberanoyl anilide is then subjected to a lipase-catalyzed reaction with hydroxylamine. Immobilized Candida antarctica lipase B (CaLB) is a commonly used biocatalyst for this step. The reaction is typically carried out in an organic solvent at a slightly elevated temperature. Following the enzymatic conversion, the product, Vorinostat, is purified.

Alternative synthetic methods have also been developed, including those that utilize acid activation and hydroxylaminolysis, as well as multi-step chemical syntheses.[6][7]

Mechanism of Action

Vorinostat exerts its biological effects through the inhibition of histone deacetylases. HDACs are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on histones and other proteins.[4] This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.

By inhibiting HDACs, Vorinostat leads to the hyperacetylation of histones, resulting in a more relaxed chromatin structure. This "open" chromatin state allows for the binding of transcription factors and facilitates the expression of genes involved in various cellular processes, including:

-

Cell Cycle Arrest: Vorinostat can induce cell cycle arrest, often at the G1 and G2/M phases, by upregulating the expression of cyclin-dependent kinase inhibitors such as p21.[2][8]

-

Apoptosis: Vorinostat promotes apoptosis, or programmed cell death, through both the intrinsic and extrinsic pathways.[4] It can upregulate pro-apoptotic proteins like Bim, Bak, and Bax, while downregulating anti-apoptotic proteins such as Bcl-2.[4]

-

Differentiation: The compound can induce differentiation in certain cancer cell lines.[3]

The inhibitory action of Vorinostat is mediated by the hydroxamic acid moiety, which chelates the zinc ion essential for the catalytic activity of HDACs.[2][3] It is a pan-HDAC inhibitor, acting on class I (HDAC1, 2, 3), class II (HDAC6, 7), and class IV (HDAC11) enzymes.[9]

Signaling Pathways Modulated by Vorinostat

Vorinostat's impact on cellular function is mediated through its influence on multiple signaling pathways.

Insulin-Like Growth Factor (IGF) Signaling

Vorinostat has been shown to interact with the IGF signaling pathway.[10] In certain cancer cell lines, it can modulate the expression of components of this pathway, which is crucial for cell growth and survival.

Caption: Vorinostat's modulation of the IGF-1R signaling pathway.

T-Cell Receptor (TCR) Signaling

In cutaneous T-cell lymphoma cells, Vorinostat has been demonstrated to modify the T-cell receptor signaling pathway.[11] This includes altering the phosphorylation status of key downstream kinases.

Caption: Vorinostat's impact on T-Cell Receptor (TCR) signaling.

MAPK and JAK-STAT Pathways

Functional analyses have also implicated Vorinostat in the modulation of the MAPK and JAK-STAT signaling cascades, which are critical for cell proliferation and immune responses.[11]

Quantitative Data Summary

The biological activity of Vorinostat has been quantified in numerous studies. The following tables summarize key in vitro data.

Table 1: Inhibitory Activity of Vorinostat against HDAC Isozymes

| HDAC Isozyme | IC50 (nM) |

| HDAC1 | 10[9][12] |

| HDAC2 | 251 |

| HDAC3 | 20[9][12] |

| HDAC6 | ~50[13] |

| HDAC7 | ~50[9] |

| HDAC8 | 827 |

| HDAC11 | ~50[9] |

Table 2: Anti-proliferative Activity of Vorinostat in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |

| SW-982 | Synovial Sarcoma | 8.6[8] | 48 |

| SW-1353 | Chondrosarcoma | 2.0[8] | 48 |

| MCF-7 | Breast Cancer | 0.75[12] | - |

| HT1080 | Fibrosarcoma | 2.4[12] | 72 |

| HH | Cutaneous T-Cell Lymphoma | 0.146[14] | 72 |

| HuT78 | Cutaneous T-Cell Lymphoma | 2.062[14] | 72 |

| MJ | Cutaneous T-Cell Lymphoma | 2.697[14] | 72 |

| MylA | Cutaneous T-Cell Lymphoma | 1.375[14] | 72 |

| SeAx | Cutaneous T-Cell Lymphoma | 1.510[14] | 72 |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key assays used to characterize Vorinostat.

HDAC Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific HDAC isozyme.

Caption: Workflow for a fluorometric HDAC inhibition assay.

Protocol:

-

Reagent Preparation:

-

Prepare serial dilutions of Vorinostat in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Dilute recombinant human HDAC enzyme to the desired concentration in assay buffer.

-

Prepare the fluorogenic HDAC substrate solution in assay buffer.

-

-

Reaction Setup:

-

In a 96-well plate, add the diluted Vorinostat solutions.

-

Add the diluted HDAC enzyme to each well.

-

Incubate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

-

Signal Development:

-

Stop the reaction by adding a developer solution containing a protease to cleave the deacetylated substrate, releasing a fluorophore.

-

Incubate at room temperature for a specified time (e.g., 15 minutes).

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each Vorinostat concentration relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Viability Assay (MTS-based)

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.[8]

-

-

Compound Treatment:

-

Prepare serial dilutions of Vorinostat in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of Vorinostat.

-

Incubate the cells for the desired period (e.g., 48 hours).[8]

-

-

MTS Reagent Addition:

-

Add MTS reagent to each well according to the manufacturer's instructions.

-

Incubate the plate at 37°C for 1-4 hours, allowing viable cells to convert the MTS tetrazolium compound into a colored formazan product.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control (e.g., DMSO).

-

Determine the IC50 value by plotting cell viability against the log of the Vorinostat concentration and fitting the data to a sigmoidal dose-response curve.

-

Western Blotting for Histone Acetylation

This technique is used to detect the levels of acetylated histones in cells following treatment with an HDAC inhibitor.

Protocol:

-

Cell Treatment and Lysis:

-

Treat cells with Vorinostat at the desired concentration and for the specified duration.

-

Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3) overnight at 4°C.

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Wash the membrane again and then add an enhanced chemiluminescence (ECL) substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

A loading control, such as an antibody against total histone H3 or β-actin, should be used to ensure equal protein loading.[8]

-

Conclusion

Vorinostat (SAHA) stands as a pioneering achievement in the field of epigenetic therapy. Its discovery and successful clinical application have paved the way for the development of a new class of anticancer agents. This technical guide has provided a comprehensive overview of Vorinostat, from its discovery and synthesis to its detailed mechanism of action and effects on cellular signaling pathways. The provided quantitative data and experimental protocols offer a valuable resource for researchers and professionals in drug development, facilitating a deeper understanding of this important therapeutic agent and the broader class of HDAC inhibitors. The continued study of Vorinostat and other epigenetic modulators holds great promise for the future of cancer treatment and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Vorinostat - Wikipedia [en.wikipedia.org]

- 4. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and development of SAHA as an anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN102264694A - Process for preparing vorinostat - Google Patents [patents.google.com]

- 8. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma | Haematologica [haematologica.org]

- 12. selleckchem.com [selleckchem.com]

- 13. arborassays.com [arborassays.com]

- 14. apexbt.com [apexbt.com]

The Role of HDAC Inhibitors in Histone Acetylation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Histone deacetylase (HDAC) inhibitors are a class of compounds that interfere with the function of histone deacetylases, enzymes crucial to the regulation of gene expression. This guide explores the core mechanism of HDAC inhibitors, their effect on histone acetylation, and the methodologies used to study these effects.

Core Mechanism of Action

Histone acetylation and deacetylation are key epigenetic modifications that influence chromatin structure and gene transcription. Histone acetyltransferases (HATs) add acetyl groups to lysine residues on histone tails, leading to a more relaxed chromatin structure that is permissive for transcription. Conversely, HDACs remove these acetyl groups, resulting in a condensed chromatin state and transcriptional repression.[1]

HDAC inhibitors block the activity of HDACs, leading to an accumulation of acetylated histones (hyperacetylation). This hyperacetylation results in a more open chromatin structure, which can reactivate the expression of silenced genes, including tumor suppressor genes.[1][2][3] This mechanism underlies the therapeutic potential of HDAC inhibitors in cancer and other diseases.[1][4]

Impact on Cellular Processes

The inhibition of HDACs and the subsequent histone hyperacetylation can trigger a variety of cellular responses, including:

-

Cell Cycle Arrest: HDAC inhibitors can induce the expression of cell cycle regulators, such as p21WAF1/CIP1, leading to cell cycle arrest.[2]

-

Apoptosis: By altering the expression of pro- and anti-apoptotic genes, HDAC inhibitors can induce programmed cell death in cancer cells.

-

Differentiation: These compounds can promote the differentiation of stem cells and cancer cells.[1]

Quantitative Analysis of HDAC Inhibition

The potency and efficacy of HDAC inhibitors are typically quantified through various in vitro and cellular assays. The following table summarizes key quantitative data for representative HDAC inhibitors.

| Compound | Target HDAC(s) | IC50 (nM) | Assay Type | Cell Line | Reference |

| Vorinostat (SAHA) | Class I, II | 50-100 | In vitro enzymatic | HeLa | N/A |

| Trichostatin A (TSA) | Class I, II | ~1.5 | In vitro enzymatic | N/A | [4] |

| Entinostat (MS-275) | Class I | 200-1000 | In vitro enzymatic | N/A | N/A |

Note: This table presents representative data. Actual values may vary depending on the specific experimental conditions.

Experimental Protocols

1. In Vitro HDAC Enzymatic Assay

This assay measures the direct inhibitory effect of a compound on the activity of isolated HDAC enzymes.

-

Principle: A fluorogenic substrate containing an acetylated lysine is incubated with the HDAC enzyme in the presence and absence of the test compound. Deacetylation of the substrate by the HDAC enzyme makes it susceptible to a developing agent, which releases a fluorescent molecule. The fluorescence intensity is inversely proportional to the HDAC activity.

-

Procedure:

-

Prepare a reaction buffer containing the isolated HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3).

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the developer solution.

-

Incubate at room temperature to allow for fluorescence development.

-

Measure the fluorescence using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce HDAC activity by 50%.

-

2. Western Blot Analysis of Histone Acetylation

This method is used to detect the levels of acetylated histones in cells treated with an HDAC inhibitor.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4).

-

Procedure:

-

Culture cells to the desired confluency and treat with the HDAC inhibitor for a specific duration.

-

Lyse the cells to extract total protein.

-

Determine the protein concentration using a standard assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the acetylated histone of interest overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities to determine the relative increase in histone acetylation.

-

Signaling and Experimental Workflow Diagrams

Caption: Mechanism of HDAC inhibitor action on histone acetylation and gene transcription.

Caption: Experimental workflow for Western Blot analysis of histone acetylation.

References

- 1. Harnessing the HDAC–histone deacetylase enzymes, inhibitors and how these can be utilised in tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of the HDAC Inhibitor on Histone Acetylation and Methyltransferases in A2780 Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cellular Uptake and Distribution of Small Molecule HDAC Inhibitors

Disclaimer: As of November 2025, specific data regarding a compound designated "Hdac-IN-69" is not available in the public domain. The following guide is a representative overview based on the well-characterized behaviors of other small molecule histone deacetylase (HDAC) inhibitors. The experimental data and pathways presented are illustrative for this class of compounds.

Introduction

Histone deacetylase (HDAC) inhibitors are a promising class of therapeutic agents for the treatment of cancers and other diseases. Their efficacy is fundamentally dependent on their ability to enter target cells, accumulate to sufficient concentrations, and localize to the subcellular compartments where their targets (HDAC enzymes) reside. This guide provides a technical overview of the cellular uptake and distribution mechanisms common to small molecule HDAC inhibitors, supported by generalized experimental protocols and data representations.

Cellular Uptake Mechanisms

The entry of small molecule HDAC inhibitors into cells is primarily governed by their physicochemical properties. Most of these compounds are designed to be cell-permeable to reach their intracellular targets.

-

Passive Diffusion: The majority of small molecule HDAC inhibitors traverse the plasma membrane via passive diffusion. This process is driven by the concentration gradient of the compound across the membrane and is favored by properties such as moderate lipophilicity, low molecular weight, and a neutral or weakly basic nature at physiological pH.

-

Active Transport: While less common, some HDAC inhibitors may be substrates for cellular uptake or efflux transporters. For instance, certain compounds might be recognized by solute carrier (SLC) transporters, facilitating their entry, or conversely, be expelled by ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which can contribute to drug resistance.

Subcellular Distribution

Upon entering the cell, HDAC inhibitors must distribute to the subcellular compartments where HDAC enzymes are located. HDACs are present in the nucleus, cytoplasm, and mitochondria.

-

Nuclear Localization: A primary site of action for HDAC inhibitors is the nucleus, where they modulate the acetylation status of histones, leading to changes in gene expression. Many inhibitors show significant nuclear accumulation.

-

Cytoplasmic Distribution: HDACs such as HDAC6 are predominantly located in the cytoplasm. Inhibitors targeting these specific isoforms will exhibit significant cytoplasmic concentrations.

-

Mitochondrial Localization: Some HDACs (sirtuins) are found in the mitochondria, and inhibitors targeting these enzymes would need to cross the mitochondrial membranes.

Quantitative Analysis of Cellular Uptake and Distribution

The following tables represent hypothetical quantitative data for a representative small molecule HDAC inhibitor, which could be analogous to "this compound".

Table 1: Cellular Uptake Kinetics of a Representative HDAC Inhibitor

| Time (minutes) | Intracellular Concentration (µM) | Uptake Rate (pmol/min/10^6 cells) |

| 5 | 1.2 ± 0.2 | 240 |

| 15 | 3.5 ± 0.4 | 233 |

| 30 | 6.8 ± 0.6 | 227 |

| 60 | 10.5 ± 0.9 | 175 |

| 120 | 15.2 ± 1.1 | 127 |

Data are presented as mean ± standard deviation (n=3).

Table 2: Subcellular Distribution of a Representative HDAC Inhibitor at Steady-State (60 minutes)

| Subcellular Fraction | Concentration (µM) | Percentage of Total |

| Whole Cell Lysate | 10.5 ± 0.9 | 100% |

| Cytosolic Fraction | 4.1 ± 0.5 | 39% |

| Nuclear Fraction | 6.2 ± 0.7 | 59% |

| Mitochondrial Fraction | 0.2 ± 0.05 | 2% |

Data are presented as mean ± standard deviation (n=3).

Experimental Protocols

Protocol for Determining Cellular Uptake using LC-MS/MS

This protocol outlines a common method for quantifying the intracellular concentration of an HDAC inhibitor.

Caption: Workflow for quantifying HDAC inhibitor cellular uptake.

Protocol for Subcellular Fractionation and Western Blotting

This protocol details the localization of an HDAC inhibitor within different cellular compartments.

-

Cell Treatment: Treat a large culture of cells (e.g., in a 10 cm dish) with the HDAC inhibitor at a fixed concentration and time point (e.g., 10 µM for 60 minutes).

-

Cell Harvesting and Lysis: Harvest the cells and use a subcellular fractionation kit (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents) to separate the cytoplasmic, nuclear, and mitochondrial fractions according to the manufacturer's instructions.

-

Quantification: Quantify the concentration of the HDAC inhibitor in each fraction using LC-MS/MS as described in the previous protocol.

-

Purity Verification: Verify the purity of each fraction by performing Western blot analysis for compartment-specific protein markers (e.g., α-tubulin for cytoplasm, Histone H3 for nucleus, and COX IV for mitochondria).

Signaling Pathway Modulation

The primary mechanism of action of HDAC inhibitors is the alteration of gene expression through the hyperacetylation of histones.

Caption: Generalized signaling pathway for HDAC inhibitors.

This pathway illustrates that upon entering the cell and localizing to the nucleus, the HDAC inhibitor prevents HDAC enzymes from deacetylating histones. This results in a more open chromatin structure, allowing for the transcription of tumor suppressor genes like p21, which can lead to cell cycle arrest and apoptosis.

Technical Guide: In Vitro Enzymatic Assay of Hdac-IN-69

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for conducting an in vitro enzymatic assay to characterize the activity of Hdac-IN-69, a putative histone deacetylase (HDAC) inhibitor. The content herein is synthesized from established protocols for HDAC inhibitor screening and is intended to serve as a foundational resource for researchers in drug development.

Introduction to HDAC Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1] This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.[1] In various diseases, including cancer, the activity of HDACs is often dysregulated.[2] HDAC inhibitors (HDACis) are a class of therapeutic agents that block the activity of these enzymes, leading to an accumulation of acetylated histones and non-histone proteins. This can result in the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.[2][3] The in vitro enzymatic assay is a fundamental tool for determining the potency and selectivity of novel HDAC inhibitors like this compound.

Mechanism of Action of HDAC Inhibitors

HDAC inhibitors typically function by binding to the zinc ion within the catalytic site of the HDAC enzyme, which is essential for its deacetylase activity.[4] This action blocks the substrate from accessing the active site, thereby inhibiting the removal of acetyl groups.[4] The general mechanism involves the inhibitor's zinc-binding group chelating the zinc ion in the active site, while other parts of the inhibitor molecule interact with the surrounding amino acid residues, providing potency and isoform selectivity.[4]

Caption: General mechanism of HDAC inhibition by this compound.

Quantitative Data Presentation: this compound Potency

The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of a specific HDAC isoform by 50%. The following table provides a template for summarizing the IC50 values of this compound against a panel of HDAC isoforms.

| Target Isoform | This compound IC50 (nM) | Reference Compound (e.g., SAHA) IC50 (nM) | Selectivity (Fold vs. HDAC1) |

| HDAC1 | [Insert Value] | [Insert Value] | 1 |

| HDAC2 | [Insert Value] | [Insert Value] | [Calculate Value] |

| HDAC3 | [Insert Value] | [Insert Value] | [Calculate Value] |

| HDAC6 | [Insert Value] | [Insert Value] | [Calculate Value] |

| HDAC8 | [Insert Value] | [Insert Value] | [Calculate Value] |

Note: The data in this table is illustrative. Actual values must be determined experimentally.

Experimental Protocol: In Vitro Fluorogenic HDAC Enzymatic Assay

This protocol describes a common method for determining the IC50 of an HDAC inhibitor using a fluorogenic substrate. The principle of this assay is that the HDAC enzyme removes the acetyl group from the substrate, allowing a developing enzyme (like trypsin) to cleave the deacetylated substrate, which releases a fluorescent molecule.[5] The intensity of the fluorescence is proportional to the HDAC activity.

-

Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8)

-

Fluorogenic HDAC substrate: Boc-Lys(Ac)-AMC

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2[6][7]

-

This compound stock solution (in DMSO)

-

Reference inhibitor (e.g., SAHA or Trichostatin A) stock solution (in DMSO)

-

HDAC Stop Solution/Developer: Assay buffer containing a broad-spectrum HDAC inhibitor (e.g., Trichostatin A) and trypsin.[5]

-

96-well black microplates

-

Fluorescent plate reader (Excitation: 355-360 nm, Emission: 460 nm)[5][8]

Caption: Workflow for the in vitro fluorogenic HDAC enzymatic assay.

-

Prepare Serial Dilutions of this compound: Prepare a series of dilutions of this compound in assay buffer. Also, prepare dilutions of a reference inhibitor and a DMSO vehicle control.

-

Enzyme Preparation: Dilute the recombinant HDAC enzyme to the desired concentration in cold assay buffer. The final concentration should be within the linear range of the assay.

-

Assay Plate Setup:

-

Add 40 µL of assay buffer to all wells of a 96-well plate.

-

Add 10 µL of the serially diluted this compound, reference inhibitor, or DMSO control to the appropriate wells.

-

Add 25 µL of the diluted HDAC enzyme solution to each well, except for the "no enzyme" control wells.

-

-

Pre-incubation: Gently mix the contents of the plate and pre-incubate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add 25 µL of the Boc-Lys(Ac)-AMC substrate solution to all wells to start the enzymatic reaction. The final volume in each well should be 100 µL.

-

Enzymatic Reaction: Incubate the plate at 37°C for 60 minutes. The incubation time may need to be optimized based on the activity of the specific HDAC isoform.

-

Reaction Termination and Development: Stop the reaction by adding 100 µL of the Stop/Developer solution to each well. Incubate the plate for an additional 15 minutes at 37°C to allow for the cleavage of the deacetylated substrate and the release of the fluorophore.[8]

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 355-360 nm and an emission wavelength of 460 nm.[5][8]

-

Subtract the background fluorescence (from "no enzyme" control wells) from all other readings.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 - [ (Fluorescence of test well / Fluorescence of vehicle control well) * 100 ]

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Alternative and Complementary Assays

While the fluorogenic assay is widely used, other methods can provide complementary information.

-

Colorimetric Assays: These assays are similar in principle to fluorogenic assays but result in a color change that is measured by absorbance.[9]

-

Antibody-Based Assays: These assays use an antibody that specifically recognizes the deacetylated product. The amount of product is then quantified using a secondary antibody conjugated to an enzyme that produces a detectable signal.[9][10]

-

Mass Spectrometry-Based Assays: These label-free methods directly measure the formation of the deacetylated product and can be more accurate, though they are also more complex and have lower throughput.

Conclusion

The in vitro enzymatic assay is an indispensable tool for the initial characterization of novel HDAC inhibitors like this compound. A carefully executed fluorogenic assay, as detailed in this guide, can provide robust and reproducible data on the potency and isoform selectivity of the compound. This information is critical for guiding further preclinical development, including cell-based assays and in vivo studies.

References

- 1. Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone Deacetylases and Histone Deacetylase Inhibitors: Molecular Mechanisms of Action in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. epigentek.com [epigentek.com]

- 10. epigentek.com [epigentek.com]

Technical Guide: Selectivity of Hdac-IN-69 for HDAC Isoforms

Disclaimer: The compound "Hdac-IN-69" is used as a placeholder for the purpose of this technical guide. The data, protocols, and pathways described herein are based on well-characterized, selective Histone Deacetylase (HDAC) inhibitors, namely Entinostat (MS-275) for Class I HDACs and Ricolinostat (ACY-1215) for HDAC6, to illustrate the principles of HDAC inhibitor selectivity.

This guide provides a comprehensive overview of the isoform selectivity of representative HDAC inhibitors, detailing the quantitative data, experimental methodologies for determining selectivity, and the signaling pathways affected. It is intended for researchers, scientists, and drug development professionals working in the field of epigenetics and cancer biology.

Data Presentation: Isoform Selectivity

The inhibitory activity of a compound against different HDAC isoforms is typically quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The selectivity of an inhibitor is determined by comparing its IC50 values across the panel of HDAC isoforms.

Table 1: this compound (as exemplified by Entinostat/MS-275) - Class I Selectivity

| HDAC Isoform | IC50 (nM) |

| HDAC1 | 243 |

| HDAC2 | 453 |

| HDAC3 | 248 |

| HDAC6 | >100,000 |

| HDAC8 | >100,000 |

Data sourced from multiple studies, slight variations may exist between different reports.[1][2]

Table 2: this compound (as exemplified by Ricolinostat/ACY-1215) - HDAC6 Selectivity

| HDAC Isoform | IC50 (nM) | Selectivity over HDAC6 |

| HDAC1 | 60 | ~12-fold |

| HDAC2 | 50 | ~10-fold |

| HDAC3 | 55 | ~11-fold |

| HDAC4 | >1,000 | >200-fold |

| HDAC5 | >1,000 | >200-fold |

| HDAC6 | 5 | - |

| HDAC7 | >1,000 | >200-fold |

| HDAC8 | 100 | ~20-fold |

| HDAC9 | >1,000 | >200-fold |

| HDAC11 | >1,000 | >200-fold |

Data represents typical values from biochemical assays and demonstrates high selectivity for HDAC6 over other isoforms.[3][4]

Experimental Protocols: HDAC Activity and Inhibition Assay

The determination of IC50 values for HDAC inhibitors is commonly performed using in vitro biochemical assays. A widely used method is the fluorogenic assay, which measures the enzymatic activity of purified recombinant HDAC isoforms.

Principle: The assay utilizes a substrate consisting of an acetylated lysine residue linked to a fluorophore. When the HDAC enzyme deacetylates the lysine, a developer solution can cleave the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal. The intensity of the fluorescence is directly proportional to the HDAC activity. The presence of an inhibitor reduces the enzymatic activity, leading to a decrease in the fluorescent signal.

Materials:

-

Purified recombinant human HDAC isoforms (HDAC1, HDAC2, etc.)

-

HDAC inhibitor (e.g., this compound)

-

Fluorogenic HDAC substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (containing a protease, e.g., trypsin)

-

Trichostatin A (TSA) as a positive control inhibitor

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test inhibitor (this compound) in assay buffer. Typically, a 10-point, 3-fold dilution series is prepared.

-

Enzyme Preparation: Dilute the purified recombinant HDAC enzyme to the desired concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure the reaction is within the linear range.

-

Reaction Setup:

-

Add the diluted HDAC enzyme to the wells of a 96-well plate.

-

Add the serially diluted inhibitor or vehicle control to the respective wells.

-

Include wells with a known pan-HDAC inhibitor like Trichostatin A as a positive control and wells with no enzyme as a background control.

-

-

Initiation of Reaction: Add the fluorogenic HDAC substrate to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes). The incubation time should be optimized for each enzyme.

-

Development: Stop the reaction by adding the developer solution to each well.

-

Signal Detection: Incubate the plate at room temperature for a short period (e.g., 15-20 minutes) to allow the fluorescent signal to develop. Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-380/440-460 nm).[5]

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualizations: Workflows and Signaling Pathways

Caption: Workflow for determining HDAC inhibitor IC50 values using a fluorometric assay.

Class I HDAC Inhibition (Entinostat/MS-275 Model)

Inhibition of Class I HDACs, such as HDAC1, 2, and 3, primarily affects gene transcription through the hyperacetylation of histone proteins in the nucleus.

References

In-Depth Technical Guide: Preliminary Cytotoxicity Studies of the Histone Deacetylase Inhibitor Vorinostat (SAHA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity studies of Vorinostat, also known as Suberoylanilide Hydroxamic Acid (SAHA). Due to the limited publicly available data on Hdac-IN-69, this document focuses on the well-characterized and FDA-approved histone deacetylase (HDAC) inhibitor Vorinostat as a representative compound. This guide details its mechanism of action, summarizes key quantitative data from in vitro studies, and provides detailed experimental protocols for assessing its cytotoxic effects.

Introduction to Vorinostat and its Mechanism of Action

Vorinostat is a potent, non-selective HDAC inhibitor that has demonstrated significant anti-tumor activity in a variety of hematological and solid tumors. Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene transcription.

In cancer cells, the dysregulation of HDAC activity is a common event, leading to the silencing of tumor suppressor genes and promoting uncontrolled cell proliferation. Vorinostat exerts its anti-cancer effects by inhibiting HDAC activity, which results in the accumulation of acetylated histones. This, in turn, leads to a more relaxed chromatin structure, facilitating the re-expression of silenced tumor suppressor genes.[1] The downstream effects of Vorinostat treatment include the induction of cell cycle arrest, differentiation, and apoptosis.[2][3]

Quantitative Cytotoxicity Data

The cytotoxic effects of Vorinostat have been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of Vorinostat in various cancer cell lines as determined by cell viability assays, such as the MTT or MTS assay, after a 48 to 72-hour treatment period.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SW-982 | Synovial Sarcoma | 8.6 | [4][5] |

| SW-1353 | Chondrosarcoma | 2.0 | [4][5] |

| U87-MG | Glioblastoma | 9.7 | [6] |

| GL261 | Glioblastoma | 6.3 | [6] |

| GBM6 | Glioblastoma Stem-like Cells | 0.43 | [6] |

| MV4-11 | Biphenotypic B myelomonocytic leukemia | 0.220 - 0.636 | [7] |

| Daudi | Burkitt's lymphoma | 0.318 - 0.493 | [7] |

| A549 | Lung Carcinoma | 1.64 | [7] |

| MCF-7 | Breast Adenocarcinoma | 0.685 | [7] |

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, treatment duration, and the specific assay used.

Signaling Pathways Involved in Vorinostat-Induced Cytotoxicity

Vorinostat induces cancer cell death primarily through the activation of apoptotic pathways. This involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Apoptotic Signaling Pathway

The following diagram illustrates the key signaling events in Vorinostat-induced apoptosis.

Caption: Vorinostat-induced apoptotic signaling pathway.

Vorinostat upregulates the expression of death receptors like TRAIL, initiating the extrinsic apoptotic pathway.[2] It also modulates the balance of Bcl-2 family proteins, favoring pro-apoptotic members like Bax and Bak, which leads to mitochondrial dysfunction and the release of cytochrome c, triggering the intrinsic pathway.[2] Both pathways converge on the activation of executioner caspases, such as caspase-3, which cleave key cellular substrates like PARP, ultimately leading to apoptosis.[5][8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the cytotoxicity of Vorinostat.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Caption: Workflow for a typical MTT cell viability assay.

-

Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[4][9]

-

Compound Treatment: Prepare serial dilutions of Vorinostat in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.[4]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the Vorinostat concentration and determine the IC50 value using a non-linear regression analysis.

Western Blot Analysis for Apoptosis Markers

Western blotting is a technique used to detect specific proteins in a sample. This protocol is designed to detect key apoptosis-related proteins such as cleaved caspases and PARP.

Caption: General workflow for Western blot analysis.

-

Cell Treatment and Lysis: Treat cells with the desired concentrations of Vorinostat for a specified time (e.g., 24-48 hours). Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

Conclusion

This technical guide provides a foundational understanding of the preliminary cytotoxic evaluation of the HDAC inhibitor Vorinostat. The provided data tables, signaling pathway diagrams, and detailed experimental protocols offer a framework for researchers and drug development professionals to design and execute their own studies on HDAC inhibitors. While the focus has been on Vorinostat, the principles and methodologies described herein are broadly applicable to the preclinical assessment of other novel HDAC inhibitors.

References

- 1. What is the mechanism of Vorinostat? [synapse.patsnap.com]

- 2. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vorinostat induces apoptosis and differentiation in myeloid malignancies: genetic and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Low concentrations of vorinostat decrease EB1 expression in GBM cells and affect microtubule dynamics, cell survival and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Prognostic modeling of glioma using epilepsy-related genes highlights PAX3 as a regulator of migration and vorinostat sensitivity [frontiersin.org]

Hdac-IN-69 structural activity relationship

An In-Depth Technical Guide on the Structural Activity Relationship of Histone Deacetylase (HDAC) Inhibitors

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1][2] This deacetylation process leads to a more compact chromatin structure, generally associated with transcriptional repression.[2][3] The HDAC family is divided into four classes based on their homology to yeast enzymes.[4][5] Aberrant HDAC activity has been implicated in the pathophysiology of numerous diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets.[6][7]

HDAC inhibitors (HDACis) are a class of small molecules designed to block the enzymatic activity of HDACs, leading to the accumulation of acetylated histones and non-histone proteins.[8][9] This can result in the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.[2][10] The general structure of an HDAC inhibitor typically consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the active site, a linker region that occupies the catalytic tunnel, and a cap group that interacts with the surface of the enzyme.[9][11]

This technical guide will provide a detailed overview of the structural activity relationship (SAR) of a representative class of HDAC inhibitors, focusing on the key structural modifications that influence their potency and selectivity. While specific data for a compound designated "Hdac-IN-69" is not publicly available, this guide will use illustrative data from published studies on well-characterized HDAC inhibitors to provide a comprehensive understanding of their SAR.

Quantitative Data on HDAC Inhibitor Activity

The following tables summarize the in vitro inhibitory activity of a series of representative hydroxamate-based HDAC inhibitors against various HDAC isoforms. The data is presented as IC50 values (nM), which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Table 1: In Vitro Inhibitory Activity (IC50, nM) of Representative HDAC Inhibitors

| Compound | Linker Modification | HDAC1 (Class I) | HDAC2 (Class I) | HDAC3 (Class I) | HDAC6 (Class IIb) | HDAC8 (Class I) | Selectivity (HDAC1/HDAC6) |

| Reference Cpd A | Phenyl | 114.3 | 53.7 | - | 21 | - | 5.4 |

| Analog A-1 | Pyridyl | - | - | - | 2.54 | - | >290 |

| Analog A-2 | Cbz-Gly-Gly cap | - | - | - | - | - | - |

| Analog B-1 | Benzyl alcohol | - | - | - | - | - | - |

Data is illustrative and compiled from multiple sources for educational purposes.[12][13][14]

Experimental Protocols

Recombinant HDAC Enzyme Inhibition Assay

This assay is used to determine the in vitro potency of compounds against purified HDAC isoforms.

Materials:

-

Recombinant human HDAC enzymes (e.g., HDAC1, HDAC6, HDAC8)[15]

-

Fluorogenic substrate (e.g., Fluor de Lys) or ZMAL (Cbz-(Ac)Lys-AMC)[15]

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., Trypsin with Trichostatin A)[15]

-

Test compounds dissolved in DMSO

-

384-well black microplates

-

Plate reader with fluorescence capabilities (e.g., excitation at 390 nm, emission at 460 nm)[15]

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add the assay buffer, the fluorogenic substrate, and the test compound.

-

Initiate the reaction by adding the recombinant HDAC enzyme.

-

Incubate the plate at 37°C for a specified time (e.g., 90 minutes).[15]

-

Stop the enzymatic reaction by adding the developer solution. The developer (e.g., trypsin) cleaves the deacetylated substrate, releasing a fluorescent molecule. Trichostatin A is included to inhibit any further HDAC activity.

-

Incubate the plate at 30°C for a specified time (e.g., 45 minutes) to allow for the development of the fluorescent signal.[15]

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.

Cell-Based HDAC Activity Assay (HDAC-Glo™ I/II Assay)

This assay measures the activity of Class I and II HDACs within living cells.[6][16]

Materials:

-

Cell culture medium and supplements

-

HDAC-Glo™ I/II Reagent (Promega)[18]

-

Test compounds dissolved in DMSO

-

White-walled, clear-bottom 96- or 384-well plates

-

Luminometer

Procedure:

-

Seed the cells in the assay plates and allow them to attach overnight.

-

Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 4-24 hours).

-

Add the HDAC-Glo™ I/II Reagent to each well. This reagent contains a cell-permeable, acetylated substrate. Inside the cell, HDACs deacetylate the substrate. A developer reagent then cleaves the deacetylated substrate, generating a substrate for luciferase, which produces light.[7]

-

Incubate the plate at room temperature for 15-30 minutes.

-

Measure the luminescence using a luminometer.

-

A decrease in luminescence indicates HDAC inhibition. Calculate IC50 values as described for the enzyme inhibition assay.

Western Blotting for α-Tubulin Acetylation

This method is used to assess the inhibition of HDAC6 in cells, as α-tubulin is a primary substrate of HDAC6.[12][14]

Materials:

-

Human cancer cell line

-

Test compounds

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)

-

Secondary antibody (e.g., HRP-conjugated)

-

SDS-PAGE gels and blotting equipment

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with test compounds for a desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the secondary antibody.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

An increase in the acetylated-α-tubulin signal relative to the total α-tubulin indicates HDAC6 inhibition.

Visualizations

Signaling Pathways and Mechanisms

The following diagram illustrates the general mechanism of action of HDAC inhibitors.

Caption: Mechanism of HDAC Inhibition.

Experimental Workflow

The diagram below outlines a typical workflow for the evaluation of novel HDAC inhibitors.

References

- 1. Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The many roles of histone deacetylases in development and physiology: implications for disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histone deacetylase 6 structure and molecular basis of catalysis and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.com]

- 8. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Histone Deacetylases and Histone Deacetylase Inhibitors: Molecular Mechanisms of Action in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of HDAC6 inhibitors targeting L1 loop and serine 531 residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dovepress.com [dovepress.com]

- 14. Synthesis and biological evaluation of selective histone deacetylase 6 inhibitors as multifunctional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubcompare.ai [pubcompare.ai]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [worldwide.promega.com]

Methodological & Application

Application Notes and Protocols for Vorinostat (SAHA) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vorinostat, also known as Suberoylanilide Hydroxamic Acid (SAHA), is a potent pan-histone deacetylase (HDAC) inhibitor. It targets class I, II, and IV HDACs, leading to the accumulation of acetylated histones and other non-histone proteins.[1][2] This epigenetic modulation results in the altered expression of genes that regulate key cellular processes, making Vorinostat a valuable tool for studying cell cycle progression, differentiation, and apoptosis in cancer and other diseases.[1][3] These application notes provide detailed protocols for the use of Vorinostat in cell culture, including methodologies for assessing its biological effects.

Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₀N₂O₃ | [1] |

| Molecular Weight | 264.32 g/mol | [1] |

| CAS Number | 149647-78-9 | [1] |

| Solubility | Soluble in DMSO (up to 66 mg/mL) and Ethanol (up to 2 mg/mL with warming). Poorly soluble in water. | [1] |

| Storage | Store lyophilized powder or DMSO stock solution at -20°C, desiccated. Stable for 24 months as a solid and up to 3 months in solution. Avoid multiple freeze-thaw cycles. | [1] |

Mechanism of Action

Vorinostat inhibits HDACs by chelating the zinc ion in the enzyme's active site.[4] This blockage prevents the removal of acetyl groups from lysine residues on histones and other proteins. The resulting hyperacetylation of histones leads to a more relaxed chromatin structure, allowing for the transcription of previously silenced genes, including tumor suppressor genes.[3] Additionally, the acetylation of non-histone proteins, such as transcription factors, can modulate their activity and stability, further contributing to the cellular effects of Vorinostat.[1]

Signaling Pathways Affected by Vorinostat

Vorinostat treatment impacts multiple signaling pathways that are crucial for cell fate. Key pathways include the induction of apoptosis through both intrinsic and extrinsic pathways, cell cycle arrest, and modulation of survival signals like the Akt/FOXO3a and hypoxia-inducible factor (HIF)-1α pathways.[5][6]

References

- 1. Vorinostat (SAHA) | Cell Signaling Technology [cellsignal.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vorinostat - Wikipedia [en.wikipedia.org]

- 5. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vorinostat suppresses hypoxia signaling by modulating nuclear translocation of hypoxia inducible factor 1 alpha - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Detection of Acetylated Histones by Western Blot Following Hdac-IN-69 Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histone and non-histone proteins.[1] This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.[2][3] In various cancers, HDACs are often dysregulated, contributing to the silencing of tumor suppressor genes.[4][5]

HDAC inhibitors (HDACis) are a class of therapeutic agents that block the activity of HDACs, leading to an accumulation of acetylated histones (hyperacetylation).[6] This relaxes the chromatin structure, allowing for the re-expression of silenced genes, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[5][7]

Hdac-IN-69 is a novel compound under investigation for its potential as an HDAC inhibitor. A key method for verifying its mechanism of action is to measure the level of histone acetylation in cells following treatment. Western blotting is a widely used immunological technique to detect changes in protein modification and is the gold standard for assessing the efficacy of HDAC inhibitors by monitoring the acetylation status of histones H3 and H4.[8] This document provides a detailed protocol for performing a western blot to detect acetylated histones in cell lysates after treatment with this compound.

Mechanism of HDAC Inhibition

The primary mechanism of HDAC inhibitors involves blocking the catalytic activity of HDAC enzymes. This shifts the balance of histone acetylation in favor of the histone acetyltransferases (HATs), leading to an overall increase in acetylated histones. This change in chromatin structure can reactivate gene expression.

Caption: Mechanism of Action for this compound.

Experimental Protocol

This protocol outlines the steps for treating cells with this compound, extracting histones, and performing a western blot to detect changes in histone acetylation.

I. Cell Culture and Treatment

-

Cell Seeding: Plate cells (e.g., HeLa, A549, or a relevant cancer cell line) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Incubation: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

-

Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) for a specified time (e.g., 6, 12, or 24 hours).

-

Include a vehicle control (DMSO) and a positive control using a known HDAC inhibitor like Trichostatin A (TSA) or Vorinostat (SAHA).[7][9]

-

-

Harvesting: After incubation, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). Proceed immediately to histone extraction.

II. Histone Extraction (Acid Extraction Method)

Histones are basic proteins and can be effectively isolated using an acid extraction method.

-

Lysis: Add 200 µL of ice-cold Mammalian Lysis Buffer (e.g., 50 mM Tris pH 7.5, 375 mM NaCl, 1% Triton X-100) with protease inhibitors to each well.[10] Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubation & Centrifugation: Incubate on ice for 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[11]

-

Acid Extraction: Discard the supernatant. Resuspend the nuclear pellet in 100 µL of 0.2 M HCl. Incubate overnight at 4°C with gentle rotation.

-

Protein Precipitation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant (containing histones) to a new tube. Add trichloroacetic acid (TCA) to a final concentration of 20% to precipitate the histones. Incubate on ice for 30 minutes.

-

Washing: Centrifuge at 14,000 x g for 10 minutes at 4°C. Discard the supernatant. Wash the protein pellet twice with ice-cold acetone. Air-dry the pellet for 10-15 minutes.

-

Resuspension: Resuspend the histone pellet in deionized water.

-

Quantification: Determine the protein concentration using a Bradford or BCA protein assay.

III. SDS-PAGE and Western Blotting

References

- 1. Roles of Histone Deacetylases and Inhibitors in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of the HDAC Inhibitor on Histone Acetylation and Methyltransferases in A2780 Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Histone western blot protocol | Abcam [abcam.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

Application Notes and Protocols for Hdac-IN-69 In Vivo Dosing in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[1][2][3] This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[1][4] Aberrant HDAC activity has been implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making them a key target for therapeutic intervention.[3][5]

HDAC inhibitors (HDACis) are a promising class of therapeutic agents that function by blocking the enzymatic activity of HDACs.[6][7] This inhibition restores histone acetylation, leading to a more open chromatin state and the re-expression of silenced tumor suppressor genes, among other effects.[2][8] The therapeutic potential of HDACis is currently being explored in numerous preclinical and clinical studies.[4]

This document provides detailed application notes and protocols for the in vivo administration of a novel investigational HDAC inhibitor, Hdac-IN-69, in mouse models. The provided methodologies are based on established practices for similar compounds and are intended to guide researchers in designing and executing robust in vivo studies.

Mechanism of Action of HDAC Inhibitors

HDAC inhibitors exert their effects by binding to the active site of HDAC enzymes, typically chelating the zinc ion essential for their catalytic activity.[3][7] This leads to an accumulation of acetylated histones, which in turn alters chromatin structure and modulates gene expression.[2][9] Beyond histones, HDACs also deacetylate a variety of non-histone proteins, including transcription factors like p53 and tubulin.[1][10] The inhibition of HDACs can therefore influence a wide range of cellular processes, including cell cycle progression, apoptosis, and differentiation.[4][8]

The signaling pathway below illustrates the general mechanism of action of HDAC inhibitors.

References

- 1. Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Generation of Tissue-Specific Mouse Models to Analyze HDAC Functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synergistic Antitumor Effects of Novel HDAC Inhibitors and Paclitaxel In Vitro and In Vivo | PLOS One [journals.plos.org]

- 7. mdpi.com [mdpi.com]

- 8. Preclinical studies on histone deacetylase inhibitors as therapeutic reagents for endometrial and ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vascular histone deacetylation by pharmacological HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The many roles of histone deacetylases in development and physiology: implications for disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: SAHA (Vorinostat) in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylase (HDAC) inhibitors are a class of epigenetic-modifying agents that have garnered significant interest in neuroscience research. By preventing the removal of acetyl groups from histones and other proteins, these molecules can alter chromatin structure and gene expression, influencing a wide range of cellular processes.[1][2] This document provides detailed application notes and protocols for the use of Suberoylanilide Hydroxamic Acid (SAHA), also known as Vorinostat, a potent pan-HDAC inhibitor, in neuroscience research. SAHA has been extensively studied for its therapeutic potential in various neurological and neurodegenerative disorders.[3][4]

Mechanism of Action

SAHA exerts its effects by binding to the zinc-containing catalytic domain of class I, II, and IV HDACs, thereby inhibiting their enzymatic activity.[5] This leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure that allows for the transcription of genes involved in crucial neuronal functions.[2][6] Beyond histones, SAHA also increases the acetylation of non-histone proteins, such as transcription factors and cytoskeletal proteins, further modulating cellular signaling and function.[7][8]

The primary molecular consequences of SAHA treatment in a neuroscience context include:

-

Increased Histone Acetylation: Promotes a more open chromatin state, facilitating gene expression.[6]

-

Altered Gene Expression: Upregulates the expression of genes involved in synaptic plasticity, memory formation, and neuroprotection.[3][9]

-

Modulation of Non-Histone Proteins: Affects the function of proteins like tubulin, which is crucial for axonal transport.[7]

Signaling Pathways

SAHA treatment can impact multiple signaling pathways relevant to neuronal health and disease. One key pathway involves the regulation of gene expression through chromatin remodeling.

Caption: Mechanism of action of SAHA (Vorinostat) in neuronal cells.

Applications in Neuroscience Research

SAHA has shown promise in a variety of preclinical neuroscience models:

-

Neurodegenerative Diseases: Studies in models of Alzheimer's, Parkinson's, and Huntington's diseases have suggested that SAHA can improve cognitive function, reduce protein aggregation, and enhance neuronal survival.[9][10]

-

Memory and Synaptic Plasticity: SAHA has been shown to enhance long-term potentiation (LTP), a cellular correlate of learning and memory, and improve performance in memory-related behavioral tasks.[3][11]

-

Neuroinflammation: SAHA can modulate the inflammatory response in the central nervous system by affecting microglial and astrocyte activity, which is relevant in conditions like multiple sclerosis and traumatic brain injury.[4]

-

Axon Regeneration: Some studies suggest that HDAC inhibitors, including SAHA, may promote axonal regeneration after injury.[8]

Quantitative Data

The following table summarizes key quantitative data for SAHA from various neuroscience research applications.

| Parameter | Value | Cell/Animal Model | Research Context |

| IC50 (HDAC1) | ~31 nM | Recombinant Human HDAC1 | In vitro enzyme assay |

| IC50 (HDAC3) | ~45 nM | Recombinant Human HDAC3 | In vitro enzyme assay |

| Effective Concentration | 1 - 10 µM | Primary neuronal cultures | Induction of histone acetylation |

| In Vivo Dosage | 25 - 50 mg/kg | Mouse models | Behavioral studies |

| Effect on Gene Expression | Varies | Hippocampal tissue | Upregulation of plasticity-related genes |

| Blood-Brain Barrier Permeability | Moderate | Rodent models | Pharmacokinetic studies |

Experimental Protocols

In Vitro Treatment of Primary Neuronal Cultures

This protocol describes the treatment of primary neuronal cultures with SAHA to assess its effects on histone acetylation and gene expression.

References

- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HDAC inhibitors and neurodegeneration: at the edge between protection and damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The promise and perils of HDAC inhibitors in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HDAC signaling in neuronal development and axon regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Histone deacetylase-3: Friend and foe of the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

optimizing Hdac-IN-69 concentration for experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of Hdac-IN-69, a novel pan-histone deacetylase (HDAC) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a pan-HDAC inhibitor, meaning it broadly targets multiple histone deacetylase enzymes. HDACs are responsible for removing acetyl groups from lysine residues on both histone and non-histone proteins.[1] By inhibiting HDACs, this compound increases the acetylation levels of these proteins. The acetylation of histones leads to a more relaxed chromatin structure, which can alter gene expression.[2] Increased acetylation of non-histone proteins can also impact various cellular processes, including cell cycle progression, apoptosis, and angiogenesis.[2][3]

Q2: What are the expected cellular effects of this compound treatment?

A2: Treatment of cells with this compound is expected to induce a range of cellular effects, primarily due to the alteration of gene expression and protein function. Common effects observed with pan-HDAC inhibitors include:

-

Cell Cycle Arrest: Often mediated by the upregulation of cell cycle inhibitors like p21.[2]

-

Apoptosis (Programmed Cell Death): Can be induced through both intrinsic and extrinsic pathways.[2][3]

-

Changes in Gene Expression: Inhibition of HDACs can lead to the activation or repression of a significant number of genes.[4]

-